N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-{2-[(3-Chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a pyrimidin-2-yl group at the 4-position. The carboxamide linkage connects the piperazine ring to an ethyl backbone, which is further functionalized with a 3-chlorobenzylamino moiety. The 3-chlorobenzyl group introduces electron-withdrawing properties, while the pyrimidine ring may contribute to hydrogen bonding or π-π stacking interactions. Such compounds are often explored for pharmacological activities, including receptor modulation or enzyme inhibition .
Properties
Molecular Formula |
C18H21ClN6O2 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21ClN6O2/c19-15-4-1-3-14(11-15)12-22-16(26)13-23-18(27)25-9-7-24(8-10-25)17-20-5-2-6-21-17/h1-6,11H,7-10,12-13H2,(H,22,26)(H,23,27) |
InChI Key |
NWSXJEKLUNQUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common route includes the reaction of 3-chlorobenzylamine with an appropriate acylating agent to form the intermediate, which is then coupled with a pyrimidinyl-substituted piperazine under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of intermediates, purification through crystallization or chromatography, and final coupling reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating a biological response.
Comparison with Similar Compounds
Key Observations :
Receptor Binding and Selectivity
- Dopamine Receptor Ligands : highlights that carboxamide linkers are critical for D3 receptor selectivity. Removing the carbonyl group reduces D3R affinity by >100-fold, underscoring the importance of the carboxamide moiety in the target compound .
- Local Anesthetic Activity : Piperazine-carboxamides with 4-chlorophenyl or 4-methoxyphenyl groups exhibit local anesthetic effects in corneal reflex and skin infiltration tests, suggesting the target compound may share similar mechanistic pathways .
Computational and Experimental Validation
- Docking Studies : AutoDock Vina () is widely used to predict binding modes of similar carboxamides, though specific data for the target compound are unavailable. Pyrimidine’s planar structure may favor interactions with aromatic residues in target proteins .
Biological Activity
N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, a compound with significant biological activity, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is CHClNO, and it features a piperazine ring substituted with a pyrimidine moiety and a chlorobenzyl group. The structural complexity of this compound contributes to its diverse biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 372.85 g/mol |
| CAS Number | 1351700-28-1 |
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial properties. In vitro tests have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated MIC values ranging from 0.0039 to 0.025 mg/mL, demonstrating significant antibacterial activity, particularly against S. aureus and E. coli .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. It was tested against strains of Candida albicans and Fusarium oxysporum, yielding promising results with MIC values indicating moderate to good antifungal effects.
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The biological activity of this compound is attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The presence of halogen substituents in the structure enhances its antimicrobial efficacy by increasing lipophilicity, which aids in membrane penetration .
Pharmacological Applications
Beyond its antimicrobial properties, this compound has been investigated for other pharmacological effects:
- Anti-inflammatory : The compound exhibits anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Anticancer : Preliminary studies suggest it may possess anticancer activity, warranting further investigation into its mechanism against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
